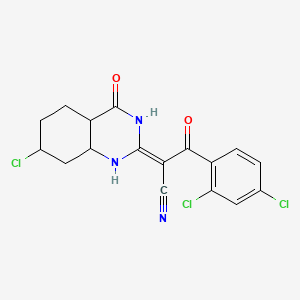

(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile

Description

The compound (2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile features a hexahydroquinazolinone core fused with a dichlorophenyl-substituted propanenitrile moiety. Key structural attributes include:

- Hexahydroquinazolinone backbone: A partially saturated bicyclic system with a ketone group at position 3.

- Chlorine substituents: A 7-chloro group on the quinazolinone ring and 2,4-dichlorophenyl attached to the propanenitrile side chain.

- Z-configuration: The stereochemistry at the C2 position influences molecular planarity and electronic interactions.

Properties

Molecular Formula |

C17H14Cl3N3O2 |

|---|---|

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C17H14Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1,3,5,9,11,14,22H,2,4,6H2,(H,23,25)/b16-12- |

InChI Key |

WPTCLCBOWMWWFK-VBKFSLOCSA-N |

Isomeric SMILES |

C1CC2C(CC1Cl)N/C(=C(\C#N)/C(=O)C3=C(C=C(C=C3)Cl)Cl)/NC2=O |

Canonical SMILES |

C1CC2C(CC1Cl)NC(=C(C#N)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cilliobrevin D is synthesized through a series of chemical reactions involving the formation of a benzoyl dihydroquinazolinone derivative. The synthetic route typically involves the reaction of 2-amino-4-chlorobenzonitrile with 2,4-dichlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then cyclized to form the final product, Cilliobrevin D .

Industrial Production Methods

While specific industrial production methods for Cilliobrevin D are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Cilliobrevin D undergoes various chemical reactions, including:

Oxidation: Cilliobrevin D can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert Cilliobrevin D into reduced forms.

Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

Scientific Research Applications

The compound (2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, particularly focusing on its biological activities, synthesis methods, and case studies that highlight its efficacy.

Chemical Properties and Structure

The compound belongs to the quinazoline family, which is known for its diverse biological activities. Its structure includes a quinazoline core with substituents that enhance its pharmacological properties. The presence of a chloro group and a dichlorophenyl moiety is significant as these features often correlate with increased biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study: In Vitro Studies

A study demonstrated that quinazoline derivatives showed IC50 values ranging from 10.82 μM to 29.46 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. This suggests that structural modifications can enhance their potency against specific cancer types .

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has also been investigated. Compounds with similar structures have shown promising results in inhibiting bacterial growth.

- Case Study: Antibacterial Screening

A derivative of the quinazoline scaffold exhibited inhibition zones of 20 mm against certain bacterial strains, indicating strong antibacterial activity .

Antiviral Properties

Emerging research suggests that quinazoline derivatives may possess antiviral properties. Their ability to inhibit viral replication could be beneficial in developing treatments for viral infections.

Synthesis Example:

-

Starting Materials:

- 7-chloroquinazolinone

- 2,4-dichlorobenzaldehyde

- Appropriate nitriles

-

Procedure:

- The reaction mixture is refluxed under basic conditions to facilitate the formation of the quinazoline core.

- Subsequent steps involve functionalization to introduce the oxo and nitrile groups.

-

Yield and Purification:

- The final product is purified using recrystallization techniques to obtain high purity suitable for biological testing.

Mechanism of Action

Cilliobrevin D exerts its effects by inhibiting the AAA+ ATPase motor cytoplasmic dynein. It disrupts spindle pole focusing, kinetochore-microtubule attachment, and melanosome aggregation in a dose-dependent manner. This inhibition leads to the perturbation of protein trafficking within primary cilia and blocks Hedgehog signaling .

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: Quinazolinones are explored for antimicrobial and anticancer activity. The target compound’s dichlorophenyl group may enhance lipid solubility, improving membrane permeability compared to 4l’s polar methoxy groups.

- Data Limitations : Absence of melting point, spectral data, or bioactivity for the target compound restricts direct comparisons. Future studies should prioritize synthesizing and characterizing this derivative.

Biological Activity

The compound (2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile , also known by its IUPAC name and molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl3N3O2 |

| Molecular Weight | 398.7 g/mol |

| IUPAC Name | (2Z)-2-(7-chloro-4-oxo... |

| InChI Key | WPTCLCBOWMWWFK-VBKFSLOCSA-N |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in human cancer cells. For instance, studies have shown that quinazoline derivatives can disrupt the cell cycle and promote cell death in breast cancer models through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of pathogens. Quinazoline derivatives are known for their ability to inhibit bacterial growth and possess antifungal properties. The incorporation of chloro and oxo groups enhances their efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Enzyme Inhibition

The biological activity of the compound is largely attributed to its ability to inhibit specific enzymes involved in critical cellular pathways. For example, its interaction with COX enzymes demonstrates a mechanism by which it can exert anti-inflammatory effects. Additionally, its potential as a kinase inhibitor has been explored, indicating a capacity to modulate signaling pathways related to cell growth and survival .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies reveal that the compound can effectively bind to active sites of kinases and other proteins involved in cancer progression, suggesting a rational basis for its anticancer activity .

Case Studies

-

Cytotoxicity against Cancer Cell Lines :

A study evaluated the cytotoxic effects of several quinazoline derivatives, including the compound in focus. It was found to significantly reduce viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells at low micromolar concentrations . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial activity of various quinazoline derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the compound displayed potent inhibitory effects comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for (2Z)-2-(7-chloro-4-oxo-hexahydroquinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile, and how can reaction yields be optimized?

Methodological Answer : The compound’s synthesis can be approached via cyclocondensation of chlorinated intermediates with ketone or nitrile precursors. Key steps include:

- Intermediate preparation : React 7-chloro-4-oxo-hexahydroquinazoline derivatives with 2,4-dichlorophenyl ketones under basic conditions (e.g., KOH/EtOH) .

- Cyclization : Use catalysts like PCl₅ or POCl₃ to promote intramolecular cyclization at 80–100°C .

- Yield optimization : Vary solvents (DMF vs. THF), reaction times (12–24 hrs), and stoichiometric ratios (1:1.2 for ketone:quinazoline). Purity can be enhanced via recrystallization in ethanol/water mixtures (yields: 60–75%) .

Table 1 : Comparison of Synthetic Conditions

| Parameter | Condition 1 () | Condition 2 () |

|---|---|---|

| Solvent | Ethanol | DMF |

| Catalyst | PCl₅ | POCl₃ |

| Temperature (°C) | 80 | 100 |

| Yield (%) | 62 | 75 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the Z-configuration of the α,β-unsaturated nitrile group. Key signals include:

- ¹H: δ 8.2–8.5 ppm (aromatic protons), δ 6.5–7.0 ppm (vinylic protons) .

- ¹³C: δ 170–175 ppm (carbonyl groups), δ 115–120 ppm (nitrile carbon) .

- Mass Spectrometry : High-resolution ESI-MS or UPLC-MS (e.g., m/z calculated for C₂₀H₁₃Cl₃N₂O₃: 456.98; observed: 457.2 [M+H]⁺) .

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase (retention time: 6.8 min; purity >95%) .

Q. How is the biological activity of this compound typically assessed in antimicrobial studies?

Methodological Answer :

- Antibacterial Screening : Follow CLSI guidelines using agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at concentrations of 1–128 µg/mL .

- Antifungal Assays : Test against C. albicans via broth microdilution. Include positive controls (e.g., clotrimazole) and measure inhibition zones after 48 hrs .

- Data Interpretation : Compare activity to structurally similar quinazolinones (e.g., 3-(4-chlorophenyl)-2-thio-quinazolin-4-one in showed MIC = 8 µg/mL).

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer :

- Bioavailability Factors : Assess solubility (e.g., logP = 3.2 via shake-flask method) and metabolic stability using liver microsomes .

- In Vivo Validation : Use murine infection models with dose ranges of 10–50 mg/kg. Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS .

- Case Study : A structurally related compound () showed poor in vivo efficacy due to rapid hepatic clearance, prompting prodrug derivatization .

Q. What experimental design limitations arise in stability studies, and how can they be mitigated?

Methodological Answer :

- Degradation Issues : Organic degradation in aqueous solutions (e.g., 10% loss after 9 hrs at 25°C) can skew bioactivity results .

- Mitigation Strategies :

Q. How can computational methods guide structural optimization to enhance bioactivity?

Methodological Answer :

- Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. The compound’s dichlorophenyl group shows strong hydrophobic interactions (binding energy: −9.2 kcal/mol) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial activity. Chlorine at the 2,4-positions increases lipophilicity and membrane penetration .

- Synthetic Modifications : Introduce polar groups (e.g., hydroxyl or amine) to improve water solubility without compromising target binding .

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?

Methodological Answer :

- HPLC-NMR Hyphenation : Combine retention time data (HPLC) with structural confirmation (NMR) to identify impurities (e.g., <2% diastereomers) .

- Quantitative ¹H NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate HPLC purity results (deviation <5%) .

- Case Example : A batch with 97% HPLC purity showed 93% qNMR purity due to undetected non-UV-active impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.